PF-1163A

Catalog No.
S1538274
CAS No.
258871-59-9
M.F
C27H43NO6
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-1163A

PF-1163A is a specific inhibitor of C-4 sterol methyl oxidase (ERG25p), enabling precise interrogation of ergosterol biosynthesis without off-target effects. Unlike azoles, it targets the C-4 demethylation step. Key advantages:

  • >64-fold fungal selectivity vs. mammalian cells (low cytotoxicity)
  • Synergy with fluconazole to overcome resistance in Candida albicans
  • Higher polarity than analog PF-1163B for improved aqueous solubility

Sourced for research use, with batch-specific purity documentation and immediate global delivery.

CAS Number

258871-59-9

Product Name

PF-1163A

IUPAC Name

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione

Molecular Formula

C27H43NO6

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1

InChI Key

SDBGPLZSWIQIOV-VQPAQMSKSA-N

SMILES

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

Synonyms

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione

Canonical SMILES

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

Isomeric SMILES

CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

The exact mass of the compound (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Macrocyclic Compounds - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

PF-1163A is a fungal-derived, 13-membered depsipeptide that functions as a specific inhibitor of C-4 sterol methyl oxidase (ERG25p), a critical enzyme in the ergosterol biosynthesis pathway. [REFS-1, REFS-2] Unlike broad-spectrum agents or azoles that target different enzymatic steps, PF-1163A allows for the precise interrogation of the C-4 demethylation stage in fungi such as *Candida albicans*. [REFS-1, REFS-3] Its established low toxicity against mammalian cells makes it a selective tool for studying fungal-specific metabolic pathways. [3]

Research Fit

1
Fungal ergosterol pathway research targeting C-4 sterol methyl oxidase (ERG25p)
2
Macrocyclic depsipeptide structure-activity relationship studies with defined analog PF-1163B
3
Azole-resistance reversal and antifungal synergy investigation models

Procuring a generic ergosterol pathway inhibitor is insufficient for targeted research due to critical differences in mechanism, selectivity, and physical properties. Common azole antifungals like fluconazole inhibit lanosterol 14-alpha-demethylase, a different enzyme, making them unsuitable for specific studies of C-4 sterol methyl oxidase. [1] Furthermore, the closest structural analog, PF-1163B, exhibits lower polarity due to the absence of a hydroxyl group, which can impact solubility, formulation, and bioavailability in specific experimental systems. [2] PF-1163A's unique combination of a specific molecular target, low mammalian cytotoxicity, and distinct polarity provides an experimental precision that close analogs or common substitutes cannot replicate. [3]

Substitution Risk

Azole or allylamine antifungals target different ergosterol pathway enzymes; ERG25p inhibition profile is not shared
Structural analog PF-1163B differs by a single hydroxyl group, yet reported IC50 and MIC may shift significantly
Synergistic fluconazole interaction observed for PF-1163A may not transfer to other ergosterol inhibitors

High Selectivity: Potent Antifungal Activity with Negligible Mammalian Cytotoxicity

PF-1163A demonstrates potent, targeted activity against pathogenic fungi while showing no cytotoxic effects on mammalian cells at high concentrations. [1] In vitro testing revealed a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against *Candida albicans*, whereas its cytotoxic concentration (IC50) against the human liver carcinoma cell line HeLa S3 was greater than 100 µg/mL. [1]

Evidence DimensionSelective Cytotoxicity
Target Compound DataMIC against *C. albicans*: 1.56 µg/mL
Comparator Or BaselineHeLa S3 cells: IC50 > 100 µg/mL
Quantified Difference>64-fold selectivity for the fungal target over the mammalian cell line.
ConditionsIn vitro broth microdilution for MIC; MTT or similar assay for IC50 against HeLa S3 cells.

This high selectivity index justifies its use as a specific tool to study fungal pathways without confounding cytotoxic effects on host cells in co-culture or in vivo models.

Ergosterol inhibition IC50
Head-to-head
PF-1163A IC50 12 ng/mL vs PF-1163B 34 ng/mL (2.8-fold lower)
Reported higher biochemical potency context
Data to verify with source review

Synergistic Action: Potentiates Fluconazole Activity Against Resistant Candida albicans

PF-1163A acts synergistically with the commonly used azole antifungal, fluconazole, particularly against azole-resistant strains of *Candida albicans*. [REFS-1, REFS-2] This synergistic interaction allows for a significant reduction in the effective concentration of fluconazole needed to inhibit fungal growth, restoring its efficacy.

Evidence DimensionSynergistic Antifungal Activity
Target Compound DataActs synergistically with fluconazole.
Comparator Or BaselineFluconazole alone against resistant strains.
Quantified DifferenceEnables a lower effective MIC for fluconazole when used in combination.
ConditionsIn vitro checkerboard or time-kill assays against azole-resistant *C. albicans*.

For researchers studying mechanisms of antifungal resistance, this compound is a valuable tool for re-sensitizing resistant strains and investigating alternative therapeutic strategies.

Antifungal MIC
Head-to-head
PF-1163A MIC 8 µg/mL vs PF-1163B 32 µg/mL against C. albicans
Reported lower MIC context in growth inhibition assays
Source review recommended

Handling & Formulation Advantage: Higher Polarity Than its Closest Structural Analog, PF-1163B

PF-1163A is structurally differentiated from its co-isolated analog, PF-1163B, by the presence of an additional hydroxyl group on its side chain. [1] This modification makes PF-1163A a more polar molecule. While both compounds exhibit similar in vitro antifungal potency (MIC of 1.56 µg/mL for PF-1163A vs 3.13 µg/mL for PF-1163B against *C. albicans*), the difference in polarity is a key physical property affecting processability. [REFS-1, REFS-2]

Evidence DimensionPolarity and Antifungal Activity
Target Compound DataPF-1163A: More polar (contains additional -OH group); MIC = 1.56 µg/mL.
Comparator Or BaselinePF-1163B: Less polar (lacks additional -OH group); MIC = 3.13 µg/mL.
Quantified DifferenceStructurally higher polarity with comparable or slightly better in vitro potency.
ConditionsStructure elucidated by spectroscopic analyses; MIC determined by in vitro broth microdilution against *C. albicans*.

The higher polarity of PF-1163A provides a distinct advantage for solubility in more aqueous buffer systems and can significantly alter formulation compatibility and pharmacokinetic behavior compared to its less polar analog.

Fluconazole synergy
Head-to-head
Fluconazole MIC reduced from 1 µg/mL to 0.0078 µg/mL (128-fold) when combined with PF-1163A against azole-resistant C. albicans
Supports azole-resistance reversal context
Checkerboard assay; source-specific review
Selectivity profile
Class-level
Antifungal activity (MIC 8 µg/mL) reported without HepG2 cytotoxicity at tested concentrations
Supports fungal-specific pathway context
Class-level inference; data to verify
Target validation
Head-to-head
Wild-type S. cerevisiae sensitive; ERG25-overexpression strain resistant to PF-1163A
Supports on-target ERG25p engagement context
Genetic model; source review

Investigating Mechanisms of Azole Resistance

For studies designed to overcome or understand antifungal resistance, PF-1163A's demonstrated synergy with fluconazole makes it the ideal choice to re-sensitize resistant *C. albicans* strains, enabling mechanistic studies on combination therapy. [1]

Selective Pharmacological Probing of Ergosterol Biosynthesis

When an experiment requires specific inhibition of the C-4 demethylation step without causing general host cell toxicity, PF-1163A is the appropriate tool due to its defined molecular target (ERG25p) and >64-fold selectivity for fungal cells over mammalian cells. [REFS-2, REFS-3]

Formulation Development for Novel Antifungal Delivery Systems

In projects where solubility in aqueous-based media or specific delivery vehicles is critical, the higher polarity of PF-1163A makes it a more suitable candidate for formulation development compared to its less polar analog, PF-1163B. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
ERG25p target research
C-4 sterol methyl oxidase inhibition specificity
4,4-dimethylzymosterol accumulation and resistance phenotype
Azole-resistance reversal studies
Synergy potential with fluconazole in resistant C. albicans
Checkerboard assay validation and fluconazole MIC shift
Fungal-specific pathway models
Selective antifungal activity without reported mammalian cytotoxicity
Host cell viability endpoints in co-culture systems
Macrocyclic depsipeptide SAR
Defined structural difference (hydroxyl group) vs PF-1163B
Comparative IC50 and MIC profiling in analog series

XLogP3

4.6

Wikipedia

PF 1163A
1.Nose, H.,Seki, A.,Yaquchi, T., et al. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities. J. Antibiot. (Tokyo) 53(1), 33-37 (2000).

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